molecular formula C16H25BO2 B13586641 4,4,5,5-Tetramethyl-2-[2-methyl-5-(propan-2-yl)phenyl]-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-[2-methyl-5-(propan-2-yl)phenyl]-1,3,2-dioxaborolane

Cat. No.: B13586641
M. Wt: 260.2 g/mol
InChI Key: KGUQLHORWZSPGI-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-[2-methyl-5-(propan-2-yl)phenyl]-1,3,2-dioxaborolane is a boronic ester compound widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-[2-methyl-5-(propan-2-yl)phenyl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with boronic acid derivatives. The process often requires a palladium catalyst and can be conducted under mild conditions. For example, the borylation at the benzylic C-H bond of alkylbenzenes can be achieved using a palladium catalyst to form pinacol benzyl boronate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of inert atmosphere and controlled temperature is crucial to prevent decomposition and ensure the stability of the product .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-[2-methyl-5-(propan-2-yl)phenyl]-1,3,2-dioxaborolane undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium and copper catalysts, along with various solvents like toluene and THF. The reactions are typically carried out under an inert atmosphere to prevent oxidation .

Major Products

The major products formed from these reactions are organoboron compounds, which are valuable intermediates in organic synthesis. These products can be further transformed into various functionalized molecules .

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-[2-methyl-5-(propan-2-yl)phenyl]-1,3,2-dioxaborolane exerts its effects involves the formation of boron-carbon bonds. The boron atom in the compound acts as a Lewis acid, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,5,5-Tetramethyl-2-[2-methyl-5-(propan-2-yl)phenyl]-1,3,2-dioxaborolane is unique due to its specific structure, which provides enhanced stability and reactivity compared to other boronic esters. Its ability to participate in a wide range of chemical reactions makes it a versatile and valuable compound in organic synthesis .

Properties

Molecular Formula

C16H25BO2

Molecular Weight

260.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(2-methyl-5-propan-2-ylphenyl)-1,3,2-dioxaborolane

InChI

InChI=1S/C16H25BO2/c1-11(2)13-9-8-12(3)14(10-13)17-18-15(4,5)16(6,7)19-17/h8-11H,1-7H3

InChI Key

KGUQLHORWZSPGI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(C)C)C

Origin of Product

United States

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